Phenol, 2-methoxy-4,5-dinitro-

Description

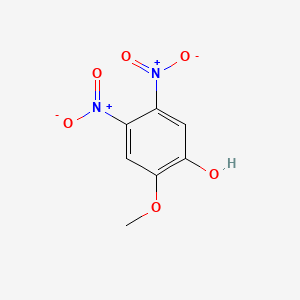

Phenol, 2-methoxy-4,5-dinitro- is a nitro-substituted phenolic compound characterized by a methoxy group at the ortho position (C2) and two nitro groups at the para and meta positions (C4 and C5) on the aromatic ring. Nitro groups are electron-withdrawing, influencing reactivity, stability, and interactions with biological targets, while the methoxy group may modulate solubility and electronic effects.

Properties

IUPAC Name |

2-methoxy-4,5-dinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOSGJSASFGRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147341 | |

| Record name | Phenol, 2-methoxy-4,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105780-30-1 | |

| Record name | Phenol, 2-methoxy-4,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105780301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-methoxy-4,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 2-methoxy-4,5-dinitro- can be synthesized through the nitration of 2-methoxyphenol (guaiacol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:

- Dissolution of 2-methoxyphenol in a suitable solvent, such as acetic acid.

- Slow addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to the solution while maintaining a low temperature (0-5°C).

- Stirring the reaction mixture for a specific period to ensure complete nitration.

- Isolation and purification of the product through recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of phenol, 2-methoxy-4,5-dinitro- follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-methoxy-4,5-dinitro- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro groups deactivate the aromatic ring, making it less reactive towards electrophilic substitution. the methoxy group can activate the ring towards certain electrophiles.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Major Products:

Reduction: Formation of 2-methoxy-4,5-diaminophenol.

Oxidation: Formation of 2-methoxy-4,5-dinitroquinone.

Scientific Research Applications

Phenol, 2-methoxy-4,5-dinitro- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, 2-methoxy-4,5-dinitro- involves its interaction with biological molecules and cellular pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This can result in the disruption of cellular processes and damage to biomolecules such as DNA, proteins, and lipids. The compound’s phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs and Positional Isomers

- Positional Isomers: The placement of nitro groups significantly impacts polarity and reactivity. For instance, 2-methoxy-4,6-dinitrophenol exhibits higher polarity than 2-methoxy-4,5-dinitro- due to symmetrical nitro spacing, as confirmed by chromatographic separation and NMR data .

- Functional Group Variations: Replacing the methoxy group with a methyl group (e.g., 2-methyl-4,6-dinitrophenol) reduces electron-donating effects, altering solubility (LogP = 1.517) and melting behavior (ΔfusH = 19.41 kJ/mol).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Inferred from analogs.

- Lipophilicity: Nitro groups reduce hydrophilicity; LogP values for dinitrophenols range near 1.5, suggesting moderate bioavailability.

- Thermodynamics : The methyl-substituted analog exhibits a melting enthalpy of 19.41 kJ/mol, likely similar to methoxy derivatives due to structural parallels.

Reactivity and Stability

- Electronic Effects: The methoxy group donates electrons via resonance, while nitro groups withdraw electrons, creating a polarized aromatic system.

- Synthetic Pathways: Isomers like 2-methoxy-4,6-dinitrophenol are synthesized via nitration of guaiacol derivatives, with regioselectivity controlled by reaction conditions.

- Stability : Nitro groups enhance stability toward oxidation but may increase sensitivity to photodegradation.

Environmental and Toxicological Profiles

- Environmental Presence: 2-Methoxy-4,6-dinitrophenol is a disinfection by-product in water treatment, detected at concentrations up to 0.0454 µg/L. The 4,5-dinitro isomer may share similar environmental pathways but with distinct degradation kinetics.

- Toxicity: Limited data exist, but nitroaromatics are often associated with mutagenicity. The absence of regulatory limits (e.g., WHO guidelines) underscores the need for further study.

Biological Activity

Phenol, 2-methoxy-4,5-dinitro- (commonly referred to as 2-methoxy-4,5-dinitrophenol) is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial and antioxidant effects, and explores its potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a phenolic structure with two nitro groups and a methoxy group:

- Chemical Formula : CHNO

- Molecular Weight : 216.16 g/mol

The presence of the methoxy group enhances the compound's reactivity and solubility in organic solvents, while the nitro groups contribute to its electron-withdrawing properties.

Antimicrobial Properties

Research indicates that 2-methoxy-4,5-dinitrophenol exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism of action involves the generation of reactive oxygen species (ROS), which can disrupt cellular processes in pathogens.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using assays such as DPPH radical scavenging. Results indicate that it can effectively neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of 2-methoxy-4,5-dinitrophenol is largely attributed to its ability to interact with cellular components:

- Redox Reactions : The nitro groups can undergo reduction reactions, leading to the formation of reactive intermediates that may induce oxidative stress in target cells.

- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological targets, enhancing its interaction with proteins and nucleic acids.

Comparative Analysis

To understand the unique properties of 2-methoxy-4,5-dinitrophenol, it is beneficial to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dinitrophenol | Two nitro groups | Metabolic uncoupler |

| 2-Methoxyphenol | One methoxy group | Antioxidant |

| 4-Nitrophenol | One nitro group | Antimicrobial |

The combination of methoxy and nitro groups in 2-methoxy-4,5-dinitrophenol imparts specific biological activities that differentiate it from other phenolic compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 2-methoxy-4,5-dinitrophenol significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative in food products.

- Antioxidant Evaluation : In vitro tests revealed that the compound exhibited a concentration-dependent antioxidant effect, comparable to known antioxidants like curcumin .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying trace levels of 2-methoxy-4,5-dinitrophenol in environmental samples?

- Methodology: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Calibration curves should span 0.001–1 μg/L, with detection limits validated using spiked samples. For isomer differentiation (e.g., distinguishing 4,5-dinitro from 4,6-dinitro derivatives), employ HPLC with photodiode array detection to exploit UV-Vis spectral differences (λmax shifts due to nitro group positioning) .

- Data Consideration: A maximum concentration of 0.0454 μg/L was reported for 2-methoxy-4,6-dinitrophenol in drinking water, suggesting similar trace-level detection challenges for the 4,5-dinitro isomer .

Q. How can synthetic routes for 2-methoxy-4,5-dinitrophenol be optimized to minimize by-products?

- Methodology: Use stepwise nitration under controlled temperatures (0–5°C) to prevent over-nitration. Start with 2-methoxyphenol, introduce nitro groups sequentially (meta-directing effects of the methoxy group), and isolate intermediates via recrystallization. Monitor reaction progress with thin-layer chromatography (TLC) or NMR spectroscopy .

- Example: For analogous nitro derivatives (e.g., 2-methyl-4,6-dinitrophenol benzoate), purification via crystallization in ethyl acetate yielded >95% purity .

Advanced Research Questions

Q. What mechanisms underlie the mutagenic potential of 2-methoxy-4,5-dinitrophenol, and how do data gaps impact risk assessment?

- Mechanistic Insight: Nitroaromatics like 2-methoxy-4,6-dinitrophenol exhibit DNA-binding affinity due to electrophilic nitro groups, which may form adducts with nucleobases. The Ames test predicted mutagenicity for the 4,6-dinitro isomer (positive with/without metabolic activation), but insufficient data exist for the 4,5-dinitro variant .

- Data Contradictions: While in silico models (OECD QSAR Toolbox) suggest high NOEL values (e.g., 97,700 μg/kg/day for 4,6-dinitro isomer), experimental confirmation is lacking. Prioritize micronucleus assays and in vitro mammalian cell genotoxicity tests to resolve uncertainties .

Q. How do structural isomerism and substituent positioning (e.g., 4,5-dinitro vs. 4,6-dinitro) influence physicochemical properties and environmental persistence?

- Isomer-Specific Analysis:

- LogP Differences: The 4,5-dinitro isomer may exhibit lower hydrophobicity (predicted LogP ~1.8) compared to the 4,6-dinitro isomer (LogP ~2.1) due to altered intramolecular hydrogen bonding.

- Photodegradation: Nitro group positioning affects UV light absorption; 4,5-dinitro derivatives may degrade faster under sunlight due to reduced steric hindrance. Validate via photolysis experiments under simulated solar radiation .

Q. What experimental designs are optimal for studying 2-methoxy-4,5-dinitrophenol’s role as a disinfection by-product (DBP) in water treatment?

- Methodology: Simulate advanced oxidation processes (AOPs) using ozonation or UV/H2O2 in lab-scale reactors. Spike natural water matrices with precursor phenols (e.g., methoxy-substituted aromatics) and quantify DBP formation via LC-MS. Control pH (6–8) and dissolved organic carbon (DOC) to mimic real-world conditions .

- Critical Parameter: DOC > 4 mg/L increases radical scavenging, reducing DBP yields. Include suwannee river natural organic matter (SRNOM) as a reference .

Key Research Gaps and Recommendations

- Toxicokinetics: No data exist on absorption/distribution of 2-methoxy-4,5-dinitrophenol. Conduct radiolabeled tracer studies in rodent models.

- Environmental Monitoring: Develop isomer-specific LC-MS/MS methods to distinguish 4,5-dinitro from 4,6-dinitro derivatives in complex matrices.

- Mechanistic Studies: Use computational chemistry (DFT calculations) to map nitro group electronic effects on reactivity and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.